Dhodh-IN-16: A Technical Guide to its Mechanism of Action in Cancer Cells
Dhodh-IN-16: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dhodh-IN-16 is a highly potent inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. In cancer cells, which exhibit a heightened demand for nucleotides to sustain rapid proliferation, the inhibition of DHODH by Dhodh-IN-16 leads to a cascade of anti-tumor effects. This document provides an in-depth technical overview of the mechanism of action of Dhodh-IN-16, detailing its impact on cellular metabolism, key signaling pathways, and ultimate effects on cancer cell fate. Quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes are presented to facilitate a comprehensive understanding for research and drug development applications.
Core Mechanism: Inhibition of De Novo Pyrimidine Synthesis
The primary mechanism of action of Dhodh-IN-16 is the direct and potent inhibition of dihydroorotate dehydrogenase (DHODH). DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate. This process is essential for the production of uridine and cytidine, which are fundamental building blocks for DNA and RNA.[1][2] Cancer cells, due to their rapid proliferation, are particularly dependent on this pathway to meet their high demand for nucleotides.[1]
By inhibiting DHODH, Dhodh-IN-16 effectively depletes the intracellular pool of pyrimidines, leading to a state of "pyrimidine starvation." This metabolic stress is the initiating event for the downstream anti-cancer effects of the compound.
Quantitative Data
The potency of Dhodh-IN-16 has been quantified against its molecular target and in cellular assays. The available data is summarized in the table below.
| Parameter | Value | Cell Line/System | Assay | Reference |
| IC50 (Human DHODH) | 0.396 nM | Recombinant Human DHODH | Enzymatic Assay | |
| IC50 (Antiproliferative) | 0.2 nM | MOLM-13 (Human AML) | CellTiter-Glo |
Table 1: Quantitative Potency of Dhodh-IN-16
Key Signaling Pathways and Cellular Consequences
The pyrimidine starvation induced by Dhodh-IN-16 triggers several downstream signaling pathways, culminating in cell cycle arrest, apoptosis, and modulation of the tumor immune microenvironment.
p53 and CHK1-Mediated Cell Cycle Arrest and Apoptosis
Depletion of pyrimidine pools leads to replication stress, characterized by the stalling of replication forks during the S-phase of the cell cycle.[3][4] This stress activates the DNA damage response (DDR) pathway, primarily through the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which in turn phosphorylates and activates its downstream effector, Checkpoint Kinase 1 (CHK1).[3][5] Activated CHK1 mediates cell cycle arrest, providing time for DNA repair.[3]
Simultaneously, pyrimidine depletion can lead to the activation of the tumor suppressor protein p53.[6][7][8] Increased p53 levels can induce the expression of cell cycle inhibitors like p21 and pro-apoptotic proteins, ultimately leading to programmed cell death if the metabolic stress is sustained.[6][7] The combined activation of the CHK1 and p53 pathways results in a potent anti-proliferative and pro-apoptotic effect in cancer cells.
Upregulation of Antigen Presentation
Recent studies have revealed a novel link between DHODH inhibition and the immune system. Pyrimidine starvation has been shown to cause an upregulation of genes involved in the antigen presentation pathway (APP), including Major Histocompatibility Complex (MHC) class I molecules on the surface of cancer cells.[9][10] This increased antigen presentation can potentially enhance the recognition and elimination of tumor cells by cytotoxic T lymphocytes, suggesting a synergistic potential for Dhodh-IN-16 with immune checkpoint inhibitors.[9][10]
Experimental Protocols
The following section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Dhodh-IN-16.
Cell Viability Assay (CellTiter-Glo®)
This protocol is used to determine the antiproliferative IC50 of Dhodh-IN-16.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.
-
Materials:
-
Opaque-walled 96-well or 384-well plates suitable for luminescence reading.
-
Cancer cell line of interest (e.g., MOLM-13).
-
Appropriate cell culture medium.
-
Dhodh-IN-16 stock solution.
-
CellTiter-Glo® Reagent (Promega).
-
Luminometer.
-
-
Procedure:
-
Seed cells in opaque-walled multiwell plates at a predetermined optimal density in 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of culture medium.
-
Incubate the plates for 24 hours to allow cells to attach and resume growth.
-
Prepare serial dilutions of Dhodh-IN-16 in culture medium and add them to the respective wells. Include vehicle-only control wells.
-
Incubate the plates for the desired treatment period (e.g., 72 hours).
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
Calculate the IC50 value by plotting the luminescence signal against the logarithm of the drug concentration and fitting the data to a four-parameter logistic curve.
-
Western Blotting for p53 and Phospho-CHK1
This protocol is used to detect the activation of the p53 and CHK1 signaling pathways.
-
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate. The activation of CHK1 is often assessed by detecting its phosphorylation at specific sites (e.g., Ser345).
-
Materials:
-
Treated and untreated cancer cells.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p53, anti-phospho-CHK1 (Ser345), anti-CHK1, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
ECL detection reagent.
-
Chemiluminescence imaging system.
-
-
Procedure:
-
Lyse cells in ice-cold RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-CHK1 (Ser345) at 1:1000 dilution in 5% w/v BSA, 1X TBS, 0.1% Tween® 20) overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with antibodies for total CHK1, p53, and a loading control (e.g., β-actin) to normalize the data.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of Dhodh-IN-16 on cell cycle distribution.
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Materials:
-
Treated and untreated cancer cells.
-
Phosphate-buffered saline (PBS).
-
Ice-cold 70% ethanol.
-
RNase A solution (100 µg/mL).
-
Propidium iodide (PI) staining solution (50 µg/mL).
-
Flow cytometer.
-
-
Procedure:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells with cold PBS and centrifuge.
-
Fix the cells by adding ice-cold 70% ethanol dropwise to the cell pellet while vortexing.
-
Incubate on ice for at least 30 minutes.
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in a solution containing RNase A and incubate to degrade RNA.
-
Add PI staining solution and incubate in the dark for 5-10 minutes at room temperature.
-
Analyze the samples on a flow cytometer, acquiring data in a linear scale for the PI channel.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in each phase.
-
Apoptosis Assay by Flow Cytometry (Annexin V/PI)
This protocol is used to quantify the induction of apoptosis by Dhodh-IN-16.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect early apoptotic cells. Propidium iodide (PI) is used as a viability dye to distinguish late apoptotic and necrotic cells, which have compromised membrane integrity.
-
Materials:
-
Treated and untreated cancer cells.
-
Annexin V-FITC (or other fluorophore).
-
Propidium Iodide (PI).
-
1X Binding Buffer.
-
Flow cytometer.
-
-
Procedure:
-
Harvest 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold PBS and once with 1X Binding Buffer.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Add 5 µL of PI staining solution immediately before analysis.
-
Analyze the samples by flow cytometry within 4 hours.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
MHC Class I Surface Staining by Flow Cytometry
This protocol is used to measure changes in MHC class I expression on the surface of cancer cells.
-
Principle: Fluorochrome-conjugated antibodies specific for MHC class I molecules are used to label the cell surface. The fluorescence intensity, measured by flow cytometry, is proportional to the level of MHC class I expression.
-
Materials:
-
Treated and untreated cancer cells.
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS).
-
Fluorochrome-conjugated anti-MHC class I antibody.
-
Isotype control antibody.
-
Flow cytometer.
-
-
Procedure:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Resuspend the cells in 100 µL of staining buffer.
-
Add the recommended amount of anti-MHC class I antibody or the corresponding isotype control.
-
Incubate for 20-40 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in 200-500 µL of staining buffer for analysis.
-
Analyze the samples on a flow cytometer and quantify the mean fluorescence intensity (MFI) of MHC class I expression.
-
Quantification of Intracellular Pyrimidine Nucleotides by LC-MS/MS
This protocol is used to directly measure the depletion of pyrimidine pools following Dhodh-IN-16 treatment.
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the separation and quantification of small molecules, including nucleotides, from complex biological matrices.
-
Materials:
-
Treated and untreated cancer cells.
-
Ice-cold 60% methanol.
-
Internal standards (e.g., stable isotope-labeled nucleotides).
-
LC-MS/MS system with a suitable column (e.g., porous graphitic carbon or C18).
-
-
Procedure:
-
Extraction:
-
Rapidly harvest a known number of cells (e.g., 1 x 10^7) and wash with ice-cold PBS.
-
Lyse the cells by adding a defined volume of ice-cold 60% methanol.
-
Add internal standards to the lysate.
-
Vortex vigorously and centrifuge at high speed at 4°C to pellet cellular debris.
-
Collect the supernatant containing the nucleotides.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Generate standard curves for each nucleotide using known concentrations.
-
Calculate the intracellular concentration of each pyrimidine nucleotide by normalizing the peak area to the internal standard and the cell number.
-
-
Conclusion
Dhodh-IN-16 is a potent and specific inhibitor of DHODH, a key enzyme in the de novo pyrimidine synthesis pathway. Its mechanism of action in cancer cells is multifaceted, originating from the depletion of essential pyrimidine nucleotides. This metabolic insult triggers a cascade of events, including the activation of the p53 and CHK1 signaling pathways, leading to cell cycle arrest and apoptosis. Furthermore, Dhodh-IN-16 modulates the tumor's immunogenicity by upregulating antigen presentation machinery. The detailed protocols and mechanistic insights provided in this guide offer a robust framework for further preclinical and clinical investigation of Dhodh-IN-16 as a promising anti-cancer therapeutic.
References
- 1. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iscrm.uw.edu [iscrm.uw.edu]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. Simultaneous Quantification of Intracellular Natural and Antiretroviral Nucleosides and Nucleotides by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a sensitive and selective LC/MS/MS method for the simultaneous determination of intracellular 1-beta-D-arabinofuranosylcytosine triphosphate (araCTP), cytidine triphosphate (CTP) and deoxycytidine triphosphate (dCTP) in a human follicular lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. opentrons.com [opentrons.com]
- 9. A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
